Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate is a versatile chemical compound with a unique structure that includes a thiophene ring, a sulfonamide group, and an ester functional group.
Preparation Methods
The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps. . The final step involves esterification to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate can be compared with similar compounds such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound lacks the sulfonamide and acetylamino groups, making it less versatile in terms of chemical reactivity and biological activity.
Methyl 3-sulfonylamino-2-thiophenecarboxylate: This compound has a similar sulfonamide group but lacks the acetylamino group, which may affect its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-9(17)15-10-3-5-11(6-4-10)16-23(19,20)12-7-8-22-13(12)14(18)21-2/h3-8,16H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEIQQHTXGTAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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